molecular formula C16H43N2O4PSi2 B14546957 N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid CAS No. 61709-75-9

N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid

Cat. No.: B14546957
CAS No.: 61709-75-9
M. Wt: 414.67 g/mol
InChI Key: UROKHUPMCDFZQW-UHFFFAOYSA-N
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Description

N,N’-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid: is a complex organosilicon compound It is characterized by the presence of both silicon and phosphorus atoms within its structure, which imparts unique chemical properties

Properties

CAS No.

61709-75-9

Molecular Formula

C16H43N2O4PSi2

Molecular Weight

414.67 g/mol

IUPAC Name

N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid

InChI

InChI=1S/C16H40N2Si2.H3O4P/c1-7-19(3,4)15-17-13-11-9-10-12-14-18-16-20(5,6)8-2;1-5(2,3)4/h17-18H,7-16H2,1-6H3;(H3,1,2,3,4)

InChI Key

UROKHUPMCDFZQW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CNCCCCCCNC[Si](C)(C)CC.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid typically involves the reaction of hexane-1,6-diamine with ethyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The resulting intermediate is then treated with phosphoric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction kinetics. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can target the nitrogen atoms, converting them into amines or other reduced forms.

    Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a catalyst in organic synthesis, particularly in the formation of carbon-silicon bonds.
  • Acts as a precursor for the synthesis of other organosilicon compounds.

Biology:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine:

  • Explored for its role in the development of novel pharmaceuticals, particularly those targeting silicon-containing biomolecules.

Industry:

Mechanism of Action

The mechanism by which N,N’-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The silicon atoms can interact with oxygen or nitrogen atoms in the substrates, facilitating catalytic reactions. The phosphoric acid component can act as a proton donor, enhancing the reactivity of the compound in various chemical processes .

Comparison with Similar Compounds

  • N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
  • N-3-(Trimethoxysilyl)propyl ethylenediamine

Comparison:

Uniqueness: N,N’-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid stands out due to its dual functionality imparted by both silicon and phosphorus atoms, making it versatile in various chemical reactions and applications .

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